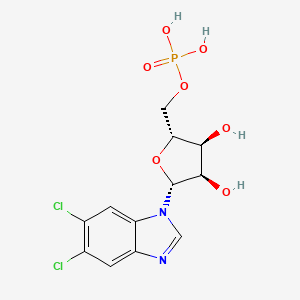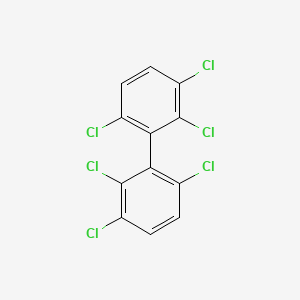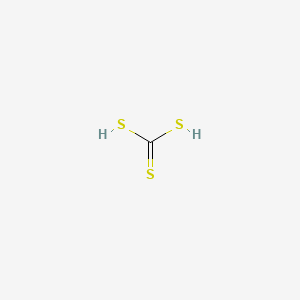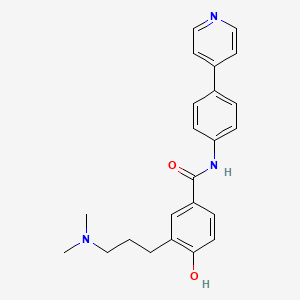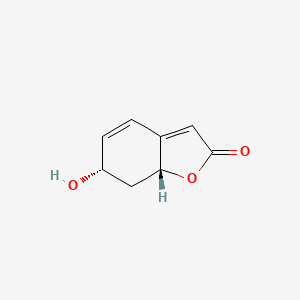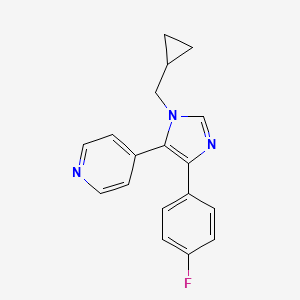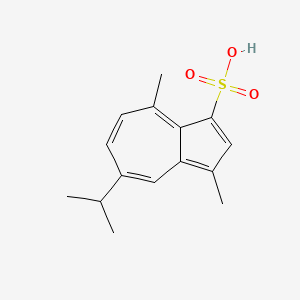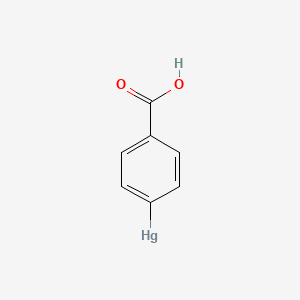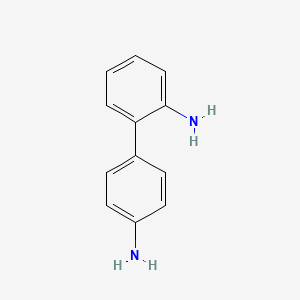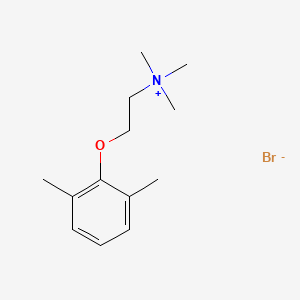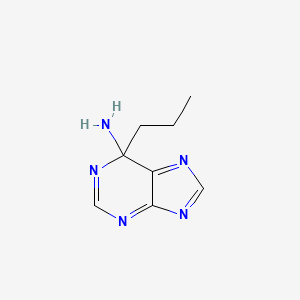
N-propyl-9H-purin-6-amine
Vue d'ensemble
Description
N-propyl-9H-purin-6-amine, also known as N-propyladenine, is a purine derivative that has been extensively studied for its potential applications in scientific research. This compound is a nucleobase analog that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying cellular processes and disease mechanisms. In
Applications De Recherche Scientifique
Biochemistry
Application Summary
N-propyl-9H-purin-6-amine has been explored for its role as an apoptosis-inducing agent in cancer cell lines. Its purine scaffold is integral in biological molecules that are key in signal pathways.
Experimental Methods
Compounds were synthesized and evaluated in vitro using the MTT method and flow cytometry analysis on cancer cell lines and Vero cells.
Results
Three out of twelve compounds showed promising activity compared to etoposide, with selectivity in three out of four cancer cell lines assayed .
Pharmacology
Application Summary
In pharmacology, derivatives of N-propyl-9H-purin-6-amine have been investigated for their antitumor properties.
Experimental Methods
A series of trisubstituted purine derivatives were synthesized using microwave irradiation and evaluated for cell toxicity.
Results
Preliminary data suggests these compounds induce apoptosis in cancer cells, with a pharmacophore model identifying key structural requirements .
Organic Chemistry
Application Summary
N-propyl-9H-purin-6-amine serves as a building block in the synthesis of complex organic molecules.
Experimental Methods
Synthesis techniques include nucleophilic substitution reactions and reductive amination processes.
Results
The compound’s versatility in reactions allows for the construction of various molecules with potential pharmaceutical applications .
Medicinal Chemistry
Application Summary
This compound is used in the design and synthesis of antimicrobial agents.
Experimental Methods
Trisubstituted purinyl thioureido derivatives were synthesized and their antimicrobial activity was evaluated against various strains.
Results
Some derivatives exhibited significant antimicrobial activity, with minimum inhibitory concentrations comparable to established drugs .
Chemical Engineering
Application Summary
In chemical engineering, N-propyl-9H-purin-6-amine is utilized in process optimization for the synthesis of pharmaceuticals.
Experimental Methods
The focus is on developing efficient synthetic routes and scaling up production while maintaining purity and yield.
Results
Optimized processes have led to more cost-effective and sustainable production methods for purine-based pharmaceuticals .
Materials Science
Application Summary
The compound’s properties are being researched for potential use in material science applications.
Experimental Methods
Research is ongoing into the compound’s integration into new materials, possibly for electronic or photovoltaic applications.
Results
While still in early stages, the compound’s unique properties may lead to innovative materials with enhanced performance .
This analysis provides a snapshot of the diverse applications of N-propyl-9H-purin-6-amine across various scientific disciplines, highlighting its potential as a versatile compound in research and industry. The results indicate promising avenues for future exploration and development.
Antimicrobial Research
Application Summary
“N-propyl-9H-purin-6-amine” derivatives have been studied for their potential as antimicrobial agents, particularly when modified with a tetrazole group.
Experimental Methods
The compounds were synthesized and their structures characterized using spectroscopic methods. They were then tested for antibacterial activities against various bacterial strains and antifungal activities against yeast strains.
Results
The introduction of a tetrazole group to purine bases resulted in the loss of antimicrobial activity. However, aminotetrazole purine derivatives were found to cause DNA damage, while thiotetrazole purine derivatives formed interstrand GG adducts with duplex DNA, inducing changes in DNA conformation .
DNA Interaction Studies
Application Summary
The interaction of “N-propyl-9H-purin-6-amine” derivatives with DNA has been a subject of interest, particularly in understanding the mechanism of action of potential antimicrobial agents.
Experimental Methods
The effect of the compounds on pBR322 plasmid DNA was studied by gel electrophoretic mobility measurements to assess DNA damage or conformational changes.
Results
The studies suggest that while aminotetrazole purine derivatives cause DNA damages, thiotetrazole purine derivatives are believed to form a range of interstrand GG adducts with duplex DNA .
Medicinal Chemistry for CNS Disorders
Application Summary
Derivatives of “N-propyl-9H-purin-6-amine” are being explored for their pharmaceutical activities as stimulants or depressants on the central nervous system (CNS).
Experimental Methods
The focus is on synthesizing 1,5-substituted tetrazoles known for their CNS activity and evaluating their pharmacological properties.
Results
These derivatives are being screened for various biological activities, including antiviral, antibacterial, antifungal, antiallergic, antiulcer, anticonvulsant, anti-inflammatory, and antitubercular activities .
Oncology
Application Summary
“N-propyl-9H-purin-6-amine” is being investigated for its antitumor and antineoplastic properties, which are crucial in the development of cancer treatments.
Experimental Methods
Purine analogs are synthesized and their antitumor, antiviral, and cardiotonic properties are assessed through various in vitro and in vivo models.
Results
These compounds have shown promise in preclinical studies, indicating potential for development into therapeutic agents for cancer treatment .
Propriétés
IUPAC Name |
N-propyl-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-2-3-9-7-6-8(11-4-10-6)13-5-12-7/h4-5H,2-3H2,1H3,(H2,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAUYDNALIJKPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=NC2=C1NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879178 | |
| Record name | ADENINE,N6-PROPYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyl-9H-purin-6-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



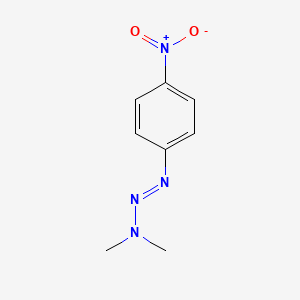
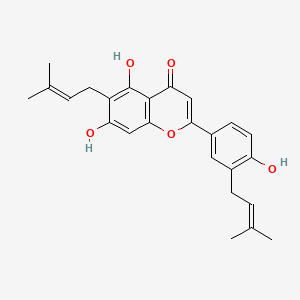
![2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1221698.png)
